molecular formula C24H16ClFN4O2S B11546875 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11546875
M. Wt: 478.9 g/mol
InChI Key: MTZBYMXMMZPFTE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its intricate structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of Aromatic Substituents: The aromatic rings with chloro, fluoro, and nitro groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: The final step involves the cyclization reaction to form the thiazole ring, often using a thiourea derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the thiazole ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its multiple functional groups make it a versatile tool for biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-oxazole
  • 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-imidazole

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H16ClFN4O2S

Molecular Weight

478.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C24H16ClFN4O2S/c25-18-8-4-15(5-9-18)22-14-33-24(27-22)29-23(16-6-10-19(26)11-7-16)13-21(28-29)17-2-1-3-20(12-17)30(31)32/h1-12,14,23H,13H2

InChI Key

MTZBYMXMMZPFTE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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